1-Methyl-ethinylestradiol

描述

1-Methyl-ethinylestradiol is a synthetic derivative of estradiol, a natural estrogen. This compound is widely used in various medical applications, particularly in hormonal contraceptives. It is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .

准备方法

The synthesis of 1-Methyl-ethinylestradiol typically involves several steps starting from estrone. The process includes:

Ethynylation: Estrone is reacted with ethynyl magnesium bromide to introduce the ethynyl group.

Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial production methods often involve optimizing these steps to increase yield and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure the desired product is obtained efficiently .

化学反应分析

1-Methyl-ethinylestradiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

Common reagents and conditions used in these reactions include organic solvents like methanol, acetonitrile, and water, often under reflux or at elevated temperatures . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Scientific Research Applications

1-Methyl-ethinylestradiol has diverse applications across several fields of scientific research:

Analytical Chemistry

This compound serves as a reference compound in the development of chromatographic methods for detecting and quantifying estrogens in biological samples. Its stability and well-defined chemical structure facilitate accurate analytical assessments.

Biological Studies

Research has demonstrated that this compound influences cellular processes such as:

- Cell Proliferation : Studies indicate that this compound can stimulate or inhibit the growth of various cell types, including cancerous cells.

- Apoptosis : It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for therapeutic interventions against malignancies.

For instance, one study found that treatment with ethinyl estradiol significantly reduced the secretion of pro-inflammatory cytokines in autoimmune disease models, indicating potential therapeutic benefits beyond contraception .

Medical Applications

The primary medical applications include:

- Hormonal Contraceptives : this compound is a key ingredient in many oral contraceptive formulations, where it effectively prevents ovulation.

- Hormone Replacement Therapy : It is utilized to alleviate symptoms associated with menopause by compensating for decreased estrogen levels.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is integral to developing various formulations aimed at treating conditions such as:

- Premenstrual Dysphoric Disorder

- Moderate Acne

- Vasomotor Symptoms of Menopause

The compound's pharmacokinetics are similar to those of ethinylestradiol, which is well absorbed after oral administration .

Case Study 1: Autoimmune Disease Treatment

In an experimental autoimmune encephalomyelitis model, oral administration of ethinyl estradiol significantly decreased clinical severity and pro-inflammatory cytokine production. This study highlights the potential of estrogens in modulating immune responses and suggests further exploration into their therapeutic roles .

| Treatment Group | EAE Score | Cytokine Levels (TNF-α) |

|---|---|---|

| Control | 55.1 | 1306.9 ± 40.7 |

| 50 µg EE | 38.4 | 370.9 ± 8.5 |

| 200 µg EE | 32.7 | Not reported |

Case Study 2: Cancer Cell Viability

A study investigating the effects of ethinyl estradiol on melanoma cells demonstrated that exposure to this compound significantly reduced cell viability when combined with UVB irradiation. This indicates its potential use in cancer therapies aimed at enhancing the effectiveness of photodynamic treatments .

| Cell Type | Viability (%) Control | Viability (%) EE (10 µM) |

|---|---|---|

| A375 (Melanoma) | 100 | 58.25 |

| JB6 Cl 41-5a | 100 | 60.85 |

作用机制

1-Methyl-ethinylestradiol exerts its effects by binding to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). This binding activates the estrogen receptor pathways, leading to the transcription of estrogen-responsive genes. The compound decreases luteinizing hormone and gonadotrophic hormone levels, preventing ovulation and reducing endometrial vascularization .

相似化合物的比较

1-Methyl-ethinylestradiol is often compared with other synthetic estrogens such as:

Ethinylestradiol: Similar in structure but without the methyl group, it is also widely used in contraceptives.

Mestranol: The 3-methyl ether of ethinylestradiol, it must be demethylated to be biologically active.

Estradiol valerate: A prodrug of estradiol, used in hormone replacement therapy.

The uniqueness of this compound lies in its high oral bioavailability and resistance to metabolic degradation, making it more effective in lower doses compared to its counterparts .

生物活性

1-Methyl-ethinylestradiol (MeEE) is a synthetic derivative of ethinylestradiol (EE2), which is widely used in hormonal contraceptives. MeEE itself is not biologically active but is rapidly converted to EE2 in the liver, which possesses significant estrogenic activity. This article explores the biological activity of MeEE, focusing on its pharmacokinetics, metabolism, and related health effects.

Pharmacokinetics and Metabolism

Conversion to Active Form :

MeEE is primarily metabolized in the liver where it undergoes demethylation to form EE2, the active compound. A study indicated that a dose of 50 µg of MeEE is bioequivalent to approximately 35 µg of EE2 due to a conversion efficiency of about 70% in the liver . This conversion is crucial for its effectiveness as a contraceptive agent.

Absorption and Distribution :

- Volume of Distribution : Following oral administration, MeEE exhibits a large volume of distribution, similar to its parent compound EE2. For instance, a 30 µg oral dose results in an apparent volume of distribution of approximately 625.3 L .

- Protein Binding : MeEE, like EE2, binds extensively to serum proteins (98.3-98.5% bound to albumin), which influences its bioavailability and pharmacological effects .

Estrogenic Activity

MeEE's primary biological activity stems from its conversion to EE2, which exhibits potent estrogenic effects. The biological potency of ethinylestradiol is approximately 100 times that of natural estradiol . This high potency makes it effective in low doses for contraceptive purposes.

Toxicological Profile

The toxicological assessments reveal that while MeEE itself has limited direct toxicity data, the effects observed are primarily attributed to its active form, EE2. Toxicity studies have indicated potential endocrine-disrupting properties, particularly concerning reproductive health and developmental outcomes .

Case Study: Hormonal Contraceptives and Health Risks

A pooled analysis of multiple studies indicated that the use of oral contraceptives containing ethinylestradiol, including formulations with MeEE, was associated with varying degrees of risk for venous thromboembolism (VTE). The incidence rates were notably higher among women using these hormonal contraceptives compared to non-users .

Study on Skin Cell Viability

Research involving skin cells demonstrated that stimulation with ethinylestradiol resulted in a significant decrease in cell viability under certain conditions. For example, treatment with ethinylestradiol at concentrations of 1 µM and 10 µM led to varying degrees of cytotoxicity across different cell lines . This suggests that while MeEE may not directly exhibit these effects, its active metabolite does influence cellular health.

Comparative Table: Pharmacokinetic Parameters

| Parameter | This compound | Ethinylestradiol |

|---|---|---|

| Bioavailability | Rapidly converted | High |

| Volume of Distribution (L) | ~625.3 | ~11745.3 |

| Protein Binding (%) | 98.3-98.5 | 98.3-98.5 |

| Half-life | Not well-defined | ~24 hours |

| Conversion Efficiency (%) | ~70% | N/A |

属性

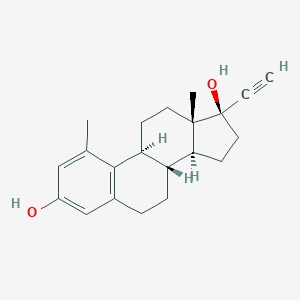

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMUVXCXXCYEH-JOTVOLILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164597 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-66-6 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。